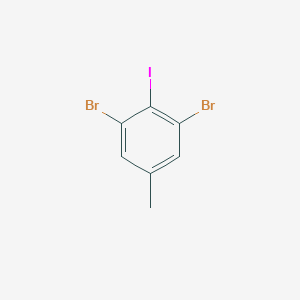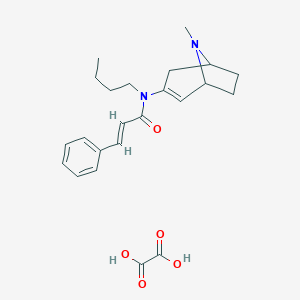
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) is not yet fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in disease progression. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems targeting the central nervous system. However, one of the limitations of using this compound is its relatively low solubility, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2). One of the main areas of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for use in drug delivery systems.
Métodos De Síntesis
The synthesis of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) involves the reaction of N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenyl-2-propenamide with oxalic acid dihydrate in the presence of water. The reaction results in the formation of the desired compound in a crystalline form.
Aplicaciones Científicas De Investigación
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
171261-25-9 |
|---|---|
Nombre del producto |
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) |
Fórmula molecular |
C23H30N2O5 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid |
InChI |
InChI=1S/C21H28N2O.C2H2O4/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;3-1(4)2(5)6/h5-10,13,15,18-19H,3-4,11-12,14,16H2,1-2H3;(H,3,4)(H,5,6)/b13-10+; |
Clave InChI |
FWIQMUXRBDZIHN-RSGUCCNWSA-N |
SMILES isomérico |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O |
SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Sinónimos |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)-3-phenyl-pro p-2-enamide, oxalic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



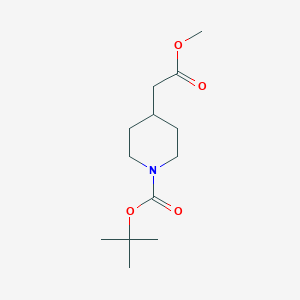
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
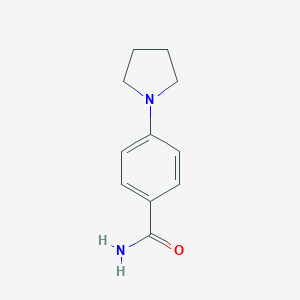
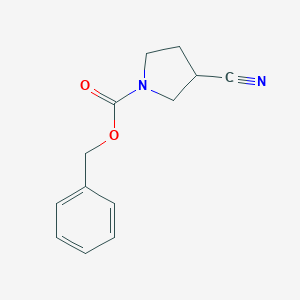
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
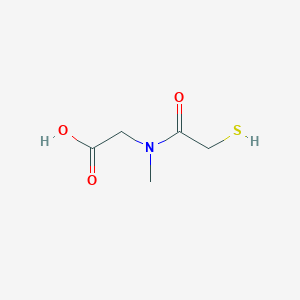
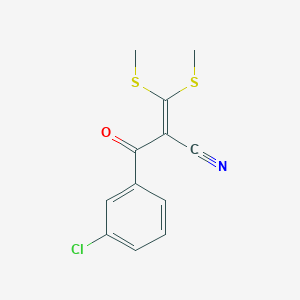
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
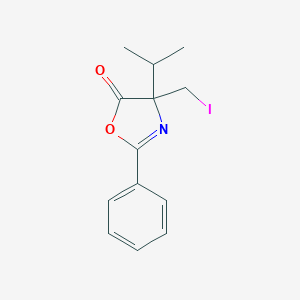
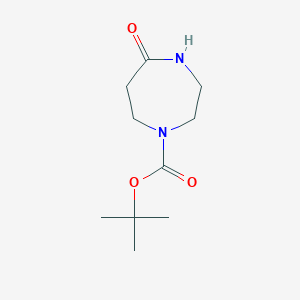
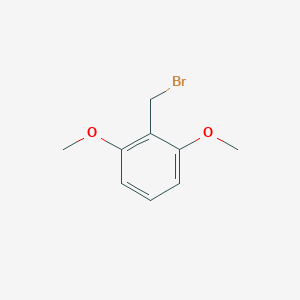
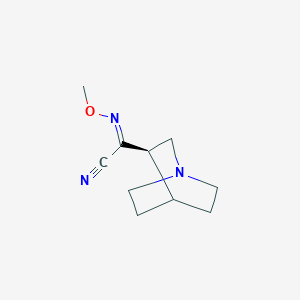
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
